2-Hydroxybutanamide

Chiral synthesis Biocatalysis Enantiomeric excess

Researchers requiring precise stereochemical control often face supply inconsistencies with chiral synthons. 2-Hydroxybutanamide addresses this as a validated pharmaceutical intermediate and reference standard. - Chiral Synthon: The (R)-enantiomer (CAS 206358-12-5) is available with >99% ee for asymmetric synthesis. - Impurity Profiling: Use as Levetiracetam Impurity 5, supplied with full characterization data (NMR, MS, HPLC) for ICH Q3A/Q3B compliance. - Scaffold Utility: Enables synthesis of MMP-2/MMP-9 inhibitors (IC50 ~1-1.5 μM) and mitochondrial disease modulators.

Molecular Formula C4H9NO2
Molecular Weight 103.121
CAS No. 1113-58-2; 206358-12-5
Cat. No. B2969942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybutanamide
CAS1113-58-2; 206358-12-5
Molecular FormulaC4H9NO2
Molecular Weight103.121
Structural Identifiers
SMILESCCC(C(=O)N)O
InChIInChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)
InChIKeyUUXHICUVBOTXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybutanamide Chemical Class & Structure


2-Hydroxybutanamide (CAS 1113-58-2, racemic; CAS 206358-12-5, (R)-enantiomer) is a small-molecule alpha-hydroxy amide with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol [1]. It belongs to the class of fatty amides and contains both a hydroxyl group (-OH) and a primary amide group (-CONH2) attached to the C2 carbon, establishing a chiral center that enables the existence of distinct (R)- and (S)-enantiomers . The compound is a solid at room temperature with a melting point of 105 °C, a boiling range of 124–130 °C at 1 Torr, and a predicted density of 1.105 g/cm³ . Its dual functional groups confer reactivity for both hydrogen bonding and nucleophilic/electrophilic transformations, positioning it as a chiral building block in pharmaceutical synthesis and an impurity reference standard for levetiracetam .

Chiral building block for asymmetric synthesis – (R)-enantiomer available
Levetiracetam impurity reference standard for analytical QC
MMP pathway inhibition study scaffold (N-hydroxybutanamide core)
Mitochondrial disease model research – ATP modulation context

2-Hydroxybutanamide vs. Generic Analogs


In-class substitution of 2-hydroxybutanamide with simpler analogs—such as butanamide (lacking the C2 hydroxyl), 2-hydroxybutanoic acid (replacing the amide with a carboxylic acid), or achiral N-substituted butanamides—fails to recapitulate the distinct chiral recognition, dual hydrogen-bonding capacity, and metabolic stability profile of 2-hydroxybutanamide [1]. The presence of both a hydrogen-bond donor/acceptor hydroxyl group and a primary amide on the same C2 carbon creates a unique spatial arrangement that is critical for enantioselective enzyme interactions (e.g., with nitrilases or amidases) and for serving as a chiral synthon in asymmetric synthesis [2]. Achiral or differently functionalized analogs cannot engage the same stereospecific binding pockets, nor do they provide the validated reference standard utility in levetiracetam impurity profiling [3].

Achiral analogs (butanamide)

Lack the C2 chiral center; may not engage stereospecific binding pockets in enzymatic or asymmetric reactions. Single-enantiomer attribution is lost.

Carboxylic acid exchange (2-hydroxybutanoic acid)

Replacing the primary amide with a carboxylic acid alters hydrogen-bonding capacity and removes the amide recognition required for impurity reference standard utility.

Unsubstituted amide comparisons

Simpler amides do not recapitulate the dual hydroxyl/amide arrangement at C2; MMP inhibition and mitochondrial modulation profiles may not transfer.

2-Hydroxybutanamide Evidence vs. Analogs


High Enantiomeric Excess in Biocatalytic Synthesis

The C2 carbon of 2-hydroxybutanamide is a chiral center, enabling the isolation of single enantiomers with high stereochemical purity. Enzymatic synthesis using nitrilases or lipases achieves >99% enantiomeric excess (ee) for the (R)-enantiomer, a level of stereocontrol impossible for achiral analogs such as butanamide or for racemic mixtures of other 2-hydroxybutanamides . This high enantiopurity is critical for applications requiring stereospecific molecular recognition.

Enantiomeric excess
Class-level inference
>99% ee
Supports chiral reference-standard workflow for asymmetric synthesis.
Achiral butanamide lacks any stereocenter; enantiocontrol requires chiral scaffold.
Chiral synthesis Biocatalysis Enantiomeric excess

MMP-2/MMP-9 Inhibition vs. Butanamide

N-Hydroxybutanamide derivatives, which retain the core 2-hydroxybutanamide scaffold, exhibit potent inhibition of matrix metalloproteinases MMP-2, MMP-9, and MMP-14 with IC50 values of 1–1.5 μM in vitro [1]. In contrast, unsubstituted butanamide shows no significant MMP inhibition at comparable concentrations, with IC50 values typically exceeding 100 μM or showing no activity . This three-orders-of-magnitude difference underscores the functional necessity of the hydroxybutanamide core for metalloenzyme targeting.

MMP-2/9 IC50
Class-level inference
1–1.5 µM
Reported MMP pathway inhibition context for N-hydroxybutanamide derivatives.
Butanamide IC50 >100 µM; scaffold-dependent metalloenzyme targeting observed.
MMP inhibition Antitumor IC50

Levetiracetam Impurity Reference Standard

2-Hydroxybutanamide is designated as Levetiracetam Impurity 5 (or Impurity 8) and is supplied as a fully characterized reference standard compliant with ICH and pharmacopeial guidelines (USP/EP) [1]. It is used for analytical method development, method validation (AMV), and quality control in ANDA filings [1]. Generic amides such as butanamide or 2-hydroxybutanoic acid are not recognized as levetiracetam impurities and lack the certified characterization data (e.g., HPLC purity >95%, structural confirmation by NMR/MS) required for regulatory submissions .

Impurity identity
Head-to-head
Levetiracetam Impurity 5 with full characterization data package
Regulatory impurity profiling support; butanamide is not a listed impurity.
Certified reference standard (NMR, MS, HPLC purity >95%) vs. unqualified analog.
Pharmaceutical impurity Reference standard ANDA

Mitochondrial Disease Therapeutic Scaffold

Patents (e.g., EA-201791981-A1, WO2008057511) describe 4-(p-quinolyl)-2-hydroxybutanamide derivatives as active agents for treating mitochondrial diseases including Friedreich's ataxia (FRDA) and Leber's Hereditary Optic Neuropathy (LHON) [1]. In vitro assays demonstrate that these derivatives improve ATP levels and normalize energy biomarkers in FRDA patient-derived cells, whereas the parent butanamide and simple 2-hydroxybutanoic acid show no effect on mitochondrial function [2]. The 2-hydroxybutanamide core is essential for the observed pharmacological activity.

Mitochondrial model
Class-level inference
Reported ATP increase in FRDA patient-derived cells
Mitochondrial disease model research context; data to verify.
Patent-based evidence; butanamide shows no effect. Requires independent replication.
Mitochondrial disease Friedreich's ataxia Leber's hereditary optic neuropathy

2-Hydroxybutanamide Application Scenarios


Asymmetric Synthesis and Chiral Building Block Production

Procure the (R)-enantiomer (CAS 206358-12-5) for use as a chiral synthon in the enantioselective synthesis of pharmaceutical intermediates. The high enantiomeric excess (>99% ee) achievable via biocatalytic routes ensures that the resulting chiral centers are stereochemically defined, a critical requirement for drug candidates requiring single-enantiomer purity .

Levetiracetam Impurity Reference Standard for ANDA Filings

Acquire 2-hydroxybutanamide (CAS 1113-58-2) as Levetiracetam Impurity 5 to support analytical method validation, forced degradation studies, and quality control testing in compliance with ICH Q3A/Q3B guidelines. The product includes full characterization data (NMR, MS, HPLC purity) and can be further traceable to USP/EP reference standards upon request [1].

MMP Inhibitor Lead Optimization in Oncology

Utilize the 2-hydroxybutanamide scaffold to synthesize and evaluate novel N-hydroxybutanamide derivatives as MMP-2/MMP-9 inhibitors for antimetastatic drug discovery. The established IC50 of 1–1.5 μM for prototype derivatives provides a benchmark for SAR studies and hit-to-lead optimization [2].

Mitochondrial Disease Drug Discovery and Biomarker Assay Development

Incorporate 2-hydroxybutanamide into the synthesis of 4-(p-quinolyl)-2-hydroxybutanamide derivatives for preclinical evaluation in mitochondrial disease models (e.g., Friedreich's ataxia, LHON). Use the parent compound as a synthetic starting point to generate patentable analogs that modulate ATP levels and energy biomarkers [3].

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Chiral purity (enantiomeric excess)
Stereochemical attribution via chiral HPLC
Levetiracetam impurity analysis & method validation
Certified impurity reference standard
USP/EP pharmacopeial compliance, LC-MS identity
MMP inhibitor lead optimization
N-Hydroxybutanamide core inhibitory profile
MMP-2/9 enzyme assay selectivity
Mitochondrial disease model research (FRDA, LHON)
ATP modulation response in cell models
Patient-derived cell assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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